molecular formula C12H9F3N2O B2548390 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile CAS No. 337919-86-5

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile

Cat. No. B2548390
CAS RN: 337919-86-5
M. Wt: 254.212
InChI Key: ZVXCOGYAHLCAOV-XAOWMYDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a chemical entity that can be associated with a class of acrylonitrile derivatives. These derivatives are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The presence of the trifluoromethyl group suggests potential for increased biological activity or unique physical properties due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of acrylonitrile derivatives typically involves Knoevenagel condensation reactions, as seen in the simultaneous formation of Z and E isomers of a related compound through the reaction between an aldehyde and an acetonitrile derivative . Base-catalyzed reactions are also common in the synthesis of these compounds, as demonstrated by the preparation of a dipolarophile used to construct bioactive heterocycles . The synthesis process is crucial as it can influence the yield, purity, and stereochemistry of the final product, which in turn affects its biological activity and material properties.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide insights into the bond lengths, angles, and overall geometry of the molecule, which are essential for understanding its reactivity and interactions with biological targets or other chemical entities. The presence of isomerism, as in the case of Z/E isomerism, can lead to different physical and chemical properties, which are important for the compound's applications .

Chemical Reactions Analysis

Acrylonitrile derivatives can undergo various chemical reactions, including Michael addition, which can lead to the formation of heterocyclic compounds such as pyrido[2,3-d]pyrimidines . The reactivity of these compounds can be influenced by the substituents on the acrylonitrile moiety, as well as the reaction conditions such as temperature and the presence of catalysts. Understanding these reactions is important for the design and synthesis of new compounds with desired biological activities or material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of strong intermolecular interactions, such as hydrogen bonds and nonvalent interactions, can affect the compound's crystal packing and stability . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using TD-DFT to understand the compound's potential as a nonlinear optical material10. Additionally, the presence of substituents like the methoxy group can impact the compound's reactivity and interaction with biological targets .

Scientific Research Applications

  • Acaricidal Activity : Hao et al. (2020) synthesized and evaluated a series of phenyl methoxyacrylate derivatives, including one with a similar structure to 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile, for acaricidal activity. They found significant activity against certain pests, suggesting potential applications in pest control (Hao et al., 2020).

  • Reaction Mechanism Study : Nishino et al. (1972) explored the reaction mechanism of a compound similar to 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile with acetamidine, providing insights into the chemical behavior of such compounds (Nishino et al., 1972).

  • RAFT Polymerization : Convertine et al. (2004) reported on the RAFT polymerization of N-isopropylacrylamide, a process potentially applicable to similar acrylonitriles, suggesting uses in polymer chemistry and material science (Convertine et al., 2004).

  • Electronical Push and Pull Structures in Polymers : Cao et al. (2008) synthesized methacrylate monomers with azo and electronical push and pull structures, which could be relevant to the synthesis and application of similar acrylonitrile derivatives in polymer science (Cao et al., 2008).

  • Photopolymerization Initiators : Delzenne et al. (1970) discussed the use of O-acylated oximinoketones in photopolymerization, potentially applicable to compounds like 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile, indicating applications in light-sensitive polymerizations (Delzenne et al., 1970).

  • AChE Inhibition and Catalytic Studies : Parveen et al. (2014) synthesized (Z)-acrylonitrile analogues and assessed their acetylcholinesterase inhibition, hinting at potential biomedical applications (Parveen et al., 2014).

properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-17-8-10(7-16)6-9-2-4-11(5-3-9)12(13,14)15/h2-6,8H,1H3/b10-6+,17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXCOGYAHLCAOV-XAOWMYDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.